molecular formula C6H6BrNO3S B12114170 2-Bromo-4-hydroxybenzenesulfonamide

2-Bromo-4-hydroxybenzenesulfonamide

Cat. No.: B12114170
M. Wt: 252.09 g/mol
InChI Key: IXSIATDUMCPKMP-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxybenzenesulfonamide is an organosulfur compound with the molecular formula C6H6BrNO3S. It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxybenzenesulfonamide typically involves the bromination of 4-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinones or sulfonic acids.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxybenzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-hydroxybenzenesulfonamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

2-bromo-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6BrNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

IXSIATDUMCPKMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)S(=O)(=O)N

Origin of Product

United States

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